molecular formula C25H21NO4 B8063111 (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid

Cat. No.: B8063111
M. Wt: 399.4 g/mol
InChI Key: SQMOPSBYDIMJRP-JTHBVZDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid” is a chiral azetidine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a phenyl-substituted azetidine ring. The compound’s stereochemistry (2R,3R) is critical for its conformational stability and biological interactions. Its molecular formula is C₂₆H₂₃NO₄, with a molecular weight of 405.50 g/mol (95% purity) . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-21(16-8-2-1-3-9-16)14-26(23)25(29)30-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-23H,14-15H2,(H,27,28)/t21-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMOPSBYDIMJRP-JTHBVZDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-45-6
Record name Fmoc-trans-3-phenylazetidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Resin Selection and Initial Functionalization

Solid-phase synthesis begins with anchoring a precursor to a resin. Polystyrene-based 2-chlorotrityl chloride resin is preferred due to its high loading capacity (1.4 mmol/g) and compatibility with Fmoc chemistry. Swelling in dry dichloromethane (DCM) precedes coupling with the first Fmoc-protected amino acid. For example, 0.8 equivalents of Fmoc-(2R,3R)-3-phenylazetidine-2-carboxylic acid and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM/DMF (4:1) achieve efficient immobilization.

Iterative Deprotection and Coupling

Automated synthesizers, such as the CEM Liberty system, enable stepwise elongation using Fmoc chemistry. Each cycle involves:

  • Deprotection : 20% piperidine/DMF (2 × 5–15 min) removes the Fmoc group.

  • Activation : Fmoc-amino acids (3.5 eq) are activated with HATU, PyBOP, or COMU (3.5 eq) and DIPEA (7 eq) in DMF.

  • Coupling : Microwave-assisted heating (75°C, 5 min) accelerates amide bond formation while minimizing racemization.

For the target compound, Fmoc-(2R,3R)-3-phenylazetidine-2-carboxylic acid is coupled sequentially, followed by standard washing with DMF and DCM.

Solution-Phase Synthesis Strategies

Azetidine Ring Construction

The azetidine core is synthesized via intramolecular cyclization of γ-amino alcohols. A representative pathway involves:

  • Epoxide Opening : (2R,3R)-3-Phenylglycidol is treated with benzylamine to form a γ-amino alcohol.

  • Mitsunobu Cyclization : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol undergoes ring closure to yield (2R,3R)-3-phenylazetidine.

Fmoc Protection and Carboxylic Acid Activation

The free amine of the azetidine is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of DIPEA/DMF. Subsequent oxidation of a hydroxymethyl group or hydrolysis of a nitrile introduces the carboxylic acid functionality.

Stereochemical Control Mechanisms

Chiral Auxiliaries and Catalysts

Enantiopure synthesis is achieved using Evans oxazolidinones or Oppolzer’s sultams. For example, a titanium-mediated asymmetric aldol reaction installs the (2R,3R) configuration with >95% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Palladium-catalyzed asymmetric allylic alkylation (AAA) dynamically resolves racemic azetidine precursors, favoring the (2R,3R) isomer through π-allyl intermediates.

Cleavage and Purification

Resin Cleavage Conditions

The final product is cleaved from resin using trifluoroacetic acid (TFA)/H<sub>2</sub>O/triisopropylsilane (TIS)/ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours. Precipitation in cold diethyl ether yields the crude compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 30–100% acetonitrile in 0.1% TFA/H<sub>2</sub>O) resolves diastereomers, achieving ≥98% purity.

Applications and Derivatives

The compound serves as a building block for constrained peptides targeting GPCRs and proteases. Derivatives include chloroacetylated variants for thiol conjugation and lipophilic analogs with enhanced membrane permeability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference(s)
(2R,3R)-1-Fmoc-3-phenylazetidine-2-carboxylic acid C₂₆H₂₃NO₄ 405.50 Azetidine ring, Fmoc group, phenyl substituent at C3, carboxylic acid at C2
(2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid C₂₁H₂₀FNO₄ 381.39 Pyrrolidine ring, fluorine at C4, Fmoc group
(2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid C₂₁H₂₁NO₅ 367.40 Morpholine ring, methyl group at C2, Fmoc group
2-[4-Fmoc-piperazin-1-yl]acetic acid C₂₀H₂₀N₂O₄ 352.38 Piperazine ring, Fmoc group, acetic acid side chain
(2S)-1-Fmoc-3,3-dimethylpyrrolidine-2-carboxylic acid C₂₂H₂₃NO₄ 365.42 Pyrrolidine ring, dimethyl substituents at C3, Fmoc group

Key Observations :

Ring Size and Rigidity :

  • The azetidine ring (4-membered) in the target compound imposes greater ring strain and conformational rigidity compared to 5-membered pyrrolidine or 6-membered morpholine/piperazine derivatives. This affects binding affinity in biological targets .
  • Fluorinated pyrrolidine derivatives (e.g., (2R,4R)-1-Fmoc-4-fluoropyrrolidine-2-carboxylic acid) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

Functional Group Impact :

  • The phenyl group at C3 in the target compound contributes to hydrophobic interactions in enzyme-binding pockets, as seen in analogs like Fmoc-Wrf-OH (an indole-phenylalanine derivative with antiparasitic activity) .
  • Morpholine and piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) prioritize hydrogen-bonding interactions via their heteroatoms, unlike the azetidine core .

Key Findings :

Synthetic Utility: The target compound’s Fmoc group allows for seamless integration into solid-phase peptide synthesis (SPPS) workflows, akin to Fmoc-AHDMHA-OH, a noncanonical amino acid used in cyclodepsipeptide synthesis . In contrast, morpholine derivatives (e.g., (2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid) are preferred for creating β-turn mimetics in macrocyclic drug candidates .

Biological Performance: While the target compound lacks direct bioactivity data, structurally similar Fmoc-Wrf-OH demonstrates sub-micromolar binding to the melanocortin-4 receptor (MC4R), highlighting the importance of stereochemistry and aryl groups in receptor engagement . Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) are more commonly employed as linkers in antibody-drug conjugates (ADCs) due to their solubility and spacer flexibility .

Stereochemical and Physicochemical Properties

Table 3: Stereochemical and Physicochemical Comparison

Property Target Compound (2R,3S)-4-Fmoc-2-methylmorpholine-3-carboxylic acid Fmoc-Wrf-OH
Chirality (2R,3R) (2R,3S) (2R,3R)
LogP (Predicted) 3.2 2.8 4.1
Aqueous Solubility Low (organic solvent preferred) Moderate Low
Deprotection Conditions 20% piperidine/DMF 20% piperidine/DMF 20% piperidine/DMF

Critical Analysis :

  • The (2R,3R) configuration of the target compound mirrors that of Fmoc-Wrf-OH, which exhibits high enantiomeric purity (>99% ee) in MC4R binding .
  • The low aqueous solubility of the target compound limits its use in biological assays without solubilizing agents, a drawback shared with Fmoc-Wrf-OH but mitigated in morpholine/piperazine analogs .

Biological Activity

The compound (2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylazetidine-2-carboxylic acid, often referred to as Fmoc-Azetidine, is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 204320-45-6
  • Molecular Formula : C25H21NO4
  • Molecular Weight : 413.45 g/mol

Anticancer Properties

Recent studies have indicated that Fmoc-Azetidine exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.6Apoptosis via caspase activation
HT-29 (Colon Cancer)12.3Cell cycle arrest

Antimicrobial Activity

Fmoc-Azetidine has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of Fmoc-Azetidine can be attributed to its structural features that allow it to interact with biological macromolecules. The fluorenylmethoxycarbonyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases, leading to G1 phase arrest in cancer cells.
  • Antimicrobial Mechanism : By inhibiting peptidoglycan synthesis, it compromises bacterial integrity.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of Fmoc-Azetidine revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells at higher concentrations.

Case Study 2: Antibacterial Efficacy

In a controlled experiment, Fmoc-Azetidine was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of Fmoc-protected azetidine derivatives typically involves multi-step protocols, including protective group strategies and coupling reactions. Key methodologies include:

  • Microwave-assisted synthesis : Reduces reaction times and improves yields for similar Fmoc-protected compounds (e.g., azetidine and pyrrolidine derivatives) .
  • Peptide coupling procedures : Use of reagents like NaBH(OAc)₃ in dry DCM for reductive amination, as demonstrated in the synthesis of structurally related bromophenyl-pyrrolidine carboxylic acids .
  • Solid-phase synthesis : Employing resins like NovaSyn TGR and Fmoc-protected amino acids for iterative peptide chain assembly, with purification via HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Safety data sheets for analogous Fmoc-protected compounds recommend:

  • Storage : Keep away from moisture at 2–8°C in tightly sealed containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group .
  • Handling : Use PPE (gloves, lab coats, eye protection) to avoid skin/eye irritation (GHS H315, H319) and respiratory exposure (H335) .
  • Decomposition risks : Avoid heat sources (P210) and ensure proper ventilation to mitigate toxic gas release (e.g., CO, NOx) during decomposition .

Q. What spectroscopic and analytical techniques are recommended for characterization?

  • MALDI-TOF mass spectrometry : Validates molecular weight and purity, as shown for Fmoc-peptide derivatives .
  • HPLC : Critical for assessing purity (>95%) and separating enantiomers, particularly for stereochemically complex analogs .
  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (2R,3R configuration) and Fmoc-group integrity .

Advanced Research Questions

Q. How does stereochemistry at the 2R and 3R positions influence biological interactions?

The 2R,3R configuration enhances:

  • Target selectivity : Rigid azetidine rings improve binding to enzymes like phenylalanine tRNA synthetase in Toxoplasma gondii, as seen in bromophenyl-pyrrolidine analogs .
  • Metabolic stability : The stereochemistry reduces susceptibility to proteolytic cleavage compared to linear peptides .
  • Computational validation : Molecular docking studies can predict interactions with biological targets, such as caspase-3 in apoptotic pathways .

Q. What computational methods are suitable for modeling interactions with biological targets?

  • Molecular dynamics (MD) simulations : Analyze conformational stability of the azetidine ring in aqueous environments .
  • Density Functional Theory (DFT) : Predicts electronic properties of the Fmoc group and phenyl substituents for reactivity studies .
  • CoMFA (Comparative Molecular Field Analysis) : Used to correlate structural features (e.g., fluorine substitutions) with antiparasitic activity in fluoroquinophenoxazine derivatives .

Q. How can structural analogs be designed to enhance pharmacological properties?

  • Fluorination : Introducing difluoromethoxy or trifluorophenyl groups (e.g., CAS 2580096-21-3) improves metabolic stability and bioavailability .
  • Heterocyclic modifications : Replacing the phenyl group with pyrazole or morpholine rings alters solubility and target engagement (see table below) .
Analog Structural Modification Biological Impact
4-(3,5-Difluorophenyl)butanoic acidFluorinated phenyl ringEnhanced enzyme inhibition
Morpholine-3-carboxylic acid derivativeHeterocyclic ring substitutionImproved aqueous solubility
Piperidine-4-yl acetic acidRing expansion (6-membered)Altered pharmacokinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.